Praziquantel D11 Praziquantel D11 Praziquantel-d11 is intended for use as an internal standard for the quantification of praziquantel by GC- or LC-MS. Praziquantel is an anthelmintic agent. It is lethal to S. mansoni schistosomula and adults (LC50s = 0.68 and 0.03 mg/ml, respectively). Praziquantel (172 and 592 mg/kg) reduces worm burden in a mouse model of S. mansoni infection. Formulations containing praziquantel have been used in the treatment of schistosomiasis.
Praziquantel D11 is the deuterium labeled Praziquantel, which is an anthelmintic.
Brand Name: Vulcanchem
CAS No.: 1246343-36-1
VCID: VC0002287
InChI: InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/i1D2,2D2,3D2,7D2,8D2,15D
SMILES: C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2
Molecular Formula: C19H24N2O2
Molecular Weight: 323.5 g/mol

Praziquantel D11

CAS No.: 1246343-36-1

Cat. No.: VC0002287

Molecular Formula: C19H24N2O2

Molecular Weight: 323.5 g/mol

* For research use only. Not for human or veterinary use.

Praziquantel D11 - 1246343-36-1

Specification

Description Praziquantel-d11 is intended for use as an internal standard for the quantification of praziquantel by GC- or LC-MS. Praziquantel is an anthelmintic agent. It is lethal to S. mansoni schistosomula and adults (LC50s = 0.68 and 0.03 mg/ml, respectively). Praziquantel (172 and 592 mg/kg) reduces worm burden in a mouse model of S. mansoni infection. Formulations containing praziquantel have been used in the treatment of schistosomiasis.
Praziquantel D11 is the deuterium labeled Praziquantel, which is an anthelmintic.
CAS No. 1246343-36-1
Molecular Formula C19H24N2O2
Molecular Weight 323.5 g/mol
IUPAC Name 2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one
Standard InChI InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/i1D2,2D2,3D2,7D2,8D2,15D
Standard InChI Key FSVJFNAIGNNGKK-DHCOBZMXSA-N
Isomeric SMILES [2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)([2H])[2H])([2H])[2H])[2H]
SMILES C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2
Canonical SMILES C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2

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